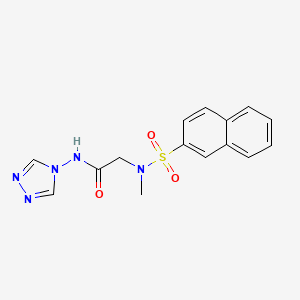![molecular formula C16H14N4O2 B5711940 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid, also known as MTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTA is a tetrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mechanism of Action
The exact mechanism of action of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cell proliferation. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to using 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in humans.
Future Directions
There are several future directions for research on 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid. One potential area of research is the development of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the use of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a chemotherapeutic agent for cancer. Additionally, more research is needed to determine the safety and efficacy of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in humans.
Synthesis Methods
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-methylbenzylamine with 5-bromo-2-nitrobenzoic acid to form the intermediate compound, followed by reduction of the nitro group with zinc and hydrochloric acid. The resulting amine is then reacted with sodium azide and copper (I) iodide to produce 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid.
Scientific Research Applications
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
properties
IUPAC Name |
3-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-2-3-6-14(11)10-20-18-15(17-19-20)12-7-4-8-13(9-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQDVNXLODIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-Methylphenyl)methyl]tetrazol-5-yl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)


![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)





![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)
